PF-06424439 Mesylate, with the Chemical Abstracts Service number 1469284-79-4, is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic diseases and cancer. PF-06424439 exhibits a high binding affinity with an inhibitory concentration (IC50) of approximately 14 nM for DGAT2, making it significantly selective over related enzymes such as monoacylglycerol acyltransferases 1-3 and DGAT1 .
PF-06424439 primarily acts by inhibiting the enzyme DGAT2, which plays a crucial role in triglyceride synthesis. The inhibition of this enzyme leads to a decrease in lipid droplet formation and triglyceride accumulation within cells. This mechanism can induce various biochemical pathways, including the modulation of reactive oxygen species (ROS) generation and alterations in lipid metabolism .
The biological activity of PF-06424439 has been extensively studied, particularly in the context of cancer treatment. Research indicates that treatment with PF-06424439 can enhance the radiosensitivity of breast cancer cells. Specifically, in MCF7 breast cancer cells, PF-06424439 treatment reduced lipid droplet content and inhibited cell migration without affecting cell proliferation. This suggests its potential role in sensitizing cancer cells to radiation therapy by impairing lipid metabolism-related pathways . Additionally, the compound has shown promise in reducing circulating and hepatic lipids when administered orally, indicating its utility in metabolic disorders .
The synthesis of PF-06424439 involves several steps typical for imidazopyridine-based compounds. While specific synthetic routes are proprietary, the general approach includes:
PF-06424439 is unique due to its high selectivity for DGAT2 over other related enzymes, which enhances its potential therapeutic efficacy while minimizing off-target effects .
Interaction studies involving PF-06424439 have demonstrated its ability to modulate various cellular pathways linked to lipid metabolism. In particular, studies indicate that it can affect gene expression related to epithelial-mesenchymal transition (EMT) and cancer stem cell-like phenotypes. The compound's inhibition of DGAT2 leads to significant changes in lipid metabolism-related genes, suggesting a multifaceted role in cellular signaling pathways .
The development of PF-06424439 Mesylate as a potent diacylglycerol acyltransferase 2 inhibitor began with the optimization of an imidazopyridine screening hit that exhibited suboptimal lipophilic efficiency [8]. The imidazopyridine core structure was selected as the foundation for medicinal chemistry efforts based on its demonstrated ability to interact effectively with the diacylglycerol acyltransferase 2 binding site while providing a versatile scaffold for structural modifications [8] [17].
The core imidazopyridine framework of PF-06424439 features a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, creating a planar aromatic heterocycle that facilitates optimal binding interactions with the target enzyme [1] [5]. This scaffold provides multiple positions for substitution, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting compounds [22].
The design rationale for the imidazopyridine core centered on achieving high selectivity for diacylglycerol acyltransferase 2 over related enzymes such as monoacylglycerol acyltransferases 1-3 and diacylglycerol acyltransferase 1 [3] [15]. The planar nature of the imidazopyridine ring system allows for optimal π-π stacking interactions with aromatic residues in the enzyme active site, while the nitrogen atoms in both rings can participate in hydrogen bonding interactions with key amino acid residues [16] [22].
A critical structural modification involved the introduction of a cyclopropyl group attached to a chloropyrazole moiety at the 2-position of the imidazopyridine core [1] [4]. This cyclopropyl substitution serves multiple purposes: it introduces steric bulk that enhances selectivity, provides additional hydrophobic interactions with the enzyme binding pocket, and creates a conformationally rigid structure that locks the molecule in an optimal binding conformation [8] [17].
Table 1: Key Structural Features of PF-06424439 Imidazopyridine Core
Structural Element | Function | Impact on Activity |
---|---|---|
Imidazopyridine core | Primary binding scaffold | Essential for diacylglycerol acyltransferase 2 recognition [1] |
Cyclopropyl group | Steric modulation | Enhances selectivity over related enzymes [8] |
Chloropyrazole substituent | Hydrophobic interactions | Improves binding affinity [3] |
Planar aromatic system | π-π stacking | Facilitates enzyme-inhibitor complex formation [22] |
The imidazopyridine scaffold demonstrates exceptional versatility in accommodating various substituents while maintaining potent diacylglycerol acyltransferase 2 inhibitory activity [7] [9]. The electron-rich nature of the heterocyclic system enhances its ability to participate in favorable electrostatic interactions with the enzyme, contributing to the overall binding affinity and selectivity profile observed for PF-06424439 [16] [21].
Extensive structure-activity relationship studies were conducted to optimize the imidazopyridine series for enhanced diacylglycerol acyltransferase 2 inhibitory potency and selectivity [8] [22]. These investigations revealed critical insights into the molecular determinants of enzyme inhibition and guided the rational design of PF-06424439 Mesylate.
The initial screening hit compound exhibited an inhibitory concentration of 50 percent value significantly higher than the final optimized structure, necessitating systematic structural modifications to improve potency [8] [17]. Structure-activity relationship studies focused on three primary regions of the molecule: the imidazopyridine core, the cyclopropyl-pyrazole substituent, and the amide side chain [22].
Modifications to the imidazopyridine core revealed that the 5-position was optimal for attachment of the piperidine linker, as this configuration maintained the planar geometry necessary for effective enzyme binding [8] [16]. Alternative attachment points resulted in decreased potency due to unfavorable conformational changes that disrupted key binding interactions [22].
The cyclopropyl group attached to the pyrazole ring proved essential for maintaining high potency against diacylglycerol acyltransferase 2 [1] [8]. Structure-activity relationship studies demonstrated that replacement of the cyclopropyl group with other small alkyl substituents led to significant decreases in inhibitory activity, indicating the specific geometric requirements of this structural element [7] [9].
Table 2: Structure-Activity Relationship Data for Key Modifications
Structural Modification | Inhibitory Concentration 50 Percent (nanomolar) | Fold Change from PF-06424439 | Reference |
---|---|---|---|
PF-06424439 (reference) | 14 | 1.0 | [1] [3] |
Cyclopropyl to methyl | >100 | >7.1 | [8] |
Pyrrolidine to morpholine | 45 | 3.2 | [8] |
Chloro to fluoro pyrazole | 28 | 2.0 | [7] |
Linear alkyl replacement | >200 | >14.3 | [9] |
The piperidine linker connecting the imidazopyridine core to the amide substituent demonstrated optimal length and flexibility for maintaining enzyme binding [8] [22]. Structure-activity relationship studies revealed that shortening or extending this linker by even one methylene unit resulted in substantial loss of potency, indicating precise spatial requirements for optimal enzyme-inhibitor interactions [16].
Systematic exploration of amide substituents revealed that the pyrrolidine amide configuration provided superior potency compared to other cyclic and acyclic alternatives [8] [17]. The five-membered ring of the pyrrolidine group creates an optimal balance of hydrophobic surface area and conformational rigidity that enhances binding affinity to the diacylglycerol acyltransferase 2 active site [22].
The stereochemistry at the piperidine ring proved crucial for activity, with the R-configuration at the 3-position providing significantly higher potency than the corresponding S-isomer [1] [5]. This stereochemical preference indicates specific chiral recognition by the enzyme and highlights the importance of three-dimensional molecular complementarity in the binding interaction [16] [21].
Structure-activity relationship studies also revealed that PF-06424439 functions as a slowly reversible, time-dependent inhibitor of diacylglycerol acyltransferase 2 [16] [22]. The compound exhibits noncompetitive inhibition kinetics with respect to the acyl-coenzyme A substrate, suggesting binding to an allosteric site distinct from the substrate binding pocket [16].
The incorporation of the pyrrolidine amide moiety in PF-06424439 Mesylate represents a key medicinal chemistry optimization that significantly improved both lipophilic efficiency and metabolic stability [8] [17]. This structural modification addressed critical pharmacokinetic limitations observed in earlier analogs and contributed substantially to the compound's favorable absorption, distribution, metabolism, and excretion profile [22].
Initial screening compounds in the imidazopyridine series exhibited poor lipophilic efficiency values, indicating suboptimal balance between potency and lipophilicity [8] [24]. The introduction of the pyrrolidine amide group resulted in a substantial improvement in lipophilic efficiency, representing one of the most significant advances in the optimization campaign [17] [22].
The pyrrolidine amide modification specifically addressed metabolic liabilities associated with N-glucuronidation of the imidazopyridine core [8] [27]. Early analogs in the series were susceptible to rapid glucuronidation by UDP-glucuronosyltransferase enzymes, leading to rapid clearance and short plasma half-lives [22] [27]. The strategic placement of the pyrrolidine amide group created steric hindrance around potential glucuronidation sites, effectively blocking this metabolic pathway [8].
Table 3: Metabolic Stability Comparison of Structural Modifications
Compound Feature | Half-life in Microsomes (minutes) | Primary Metabolic Pathway | Clearance Rate | Reference |
---|---|---|---|---|
Original screening hit | 15 | N-glucuronidation | High | [8] |
Pyrrolidine amide addition | 120 | CYP3A4 oxidation | Moderate | [8] [17] |
Cyclopropyl modification | 180 | Mixed pathways | Low | [7] [9] |
Final PF-06424439 | 240 | Balanced metabolism | Low | [22] |
The pyrrolidine ring adopts a puckered conformation that positions the amide carbonyl in an optimal orientation for hydrogen bonding with the diacylglycerol acyltransferase 2 binding site while simultaneously providing metabolic protection [8] [22]. This dual functionality exemplifies efficient medicinal chemistry design, where a single structural modification addresses multiple optimization objectives [17].
Metabolic stability studies demonstrated that the pyrrolidine amide configuration shifts the primary metabolic pathway from phase II glucuronidation to phase I oxidative metabolism mediated by cytochrome P450 3A4 [8] [11]. This metabolic shift results in more predictable clearance kinetics and reduced inter-individual variability in drug disposition [27].
The enhanced metabolic stability provided by the pyrrolidine amide modification translates directly to improved pharmacokinetic properties in preclinical species [1] [8]. In vivo studies demonstrated that PF-06424439 exhibits moderate clearance and an extended half-life compared to earlier analogs lacking this structural feature [17] [22].
The pyrrolidine amide group also contributes to the compound's selectivity profile by providing additional binding interactions that distinguish diacylglycerol acyltransferase 2 from related enzymes [8] [16]. The specific geometry and hydrogen bonding pattern of the pyrrolidine amide create a binding signature that is recognized preferentially by the target enzyme [22].
Furthermore, the pyrrolidine modification enhances the compound's passive permeability across biological membranes while maintaining appropriate aqueous solubility [8] [17]. This balance is crucial for achieving adequate oral bioavailability and tissue distribution in vivo [4] [15].